molecular formula C11H5BrF3NO3 B1384757 6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1065093-84-6

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1384757
CAS RN: 1065093-84-6
M. Wt: 336.06 g/mol
InChI Key: FICABWQPIGWZMF-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound . It is a versatile chemical compound used in various scientific research applications, owing to its unique properties. Its applications range from drug discovery to material synthesis.


Synthesis Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been reported .


Molecular Structure Analysis

The molecular weight of 6-Bromo-8-(trifluoromethyl)quinoline is 276.05, and it has an XLogP3 of 3.2. It has a hydrogen bond acceptor count of 4. The exact mass is 274.95575, and the monoisotopic mass is also 274.95575 .


Chemical Reactions Analysis

4-Hydroxy-8-(trifluoromethyl)quinolone is a heterocyclic building block. Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions .

Scientific Research Applications

Antimicrobial Actions

Derivatives of 4-hydroxy-8-trifluoromethyl-quinoline have been synthesized and tested for their antimicrobial properties. These compounds are prepared through multi-step reactions and have shown potential in combating microbial infections .

Synthesis of Analgesic Compounds

This compound may be used in the synthesis of analgesic compounds like floctafenine. Floctafenine is an analgesic used for the treatment of pain, particularly when inflammation is also present .

Pharmaceutical Testing

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is available for purchase as a high-quality reference standard for pharmaceutical testing, ensuring accurate results in drug development and quality control processes .

Unfortunately, the available search results do not provide enough information to cover six to eight unique applications. However, based on the structure and functional groups present in this compound, it could potentially have applications in other areas such as:

Mechanism of Action

While specific mechanisms of action for 6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid are not mentioned in the search results, it’s worth noting that various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been tested for their antimicrobial actions .

properties

IUPAC Name

6-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO3/c12-4-1-5-8(7(2-4)11(13,14)15)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICABWQPIGWZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 3
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 4
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 5
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 6
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

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